molecular formula C10H10F2O2 B13409465 1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one

1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one

Cat. No.: B13409465
M. Wt: 200.18 g/mol
InChI Key: BZSPOPSTYPLAJO-UHFFFAOYSA-N
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Description

2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- is an organic compound that belongs to the class of fluorinated ketones This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,1-difluoro-2-butanone with phenylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and low temperatures to ensure the stability of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-butanone, 1,1-difluoro-4-oxo-4-phenyl-.

    Reduction: Formation of 2-butanol, 1,1-difluoro-4-hydroxy-4-phenyl-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- involves its interaction with various molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanone, 1,1-difluoro-4-hydroxy-4-methyl-
  • 2-Butanone, 1,1-difluoro-4-hydroxy-4-ethyl-
  • 2-Butanone, 1,1-difluoro-4-hydroxy-4-propyl-

Uniqueness

2-Butanone, 1,1-difluoro-4-hydroxy-4-phenyl- is unique due to the presence of the phenyl ring, which imparts distinct chemical and physical properties compared to its alkyl-substituted counterparts. The phenyl ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

1,1-difluoro-4-hydroxy-4-phenylbutan-2-one

InChI

InChI=1S/C10H10F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,8,10,13H,6H2

InChI Key

BZSPOPSTYPLAJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C(F)F)O

Origin of Product

United States

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